molecular formula C17H21N3O6S B6470207 8-(morpholine-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione CAS No. 2640879-07-6

8-(morpholine-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B6470207
CAS No.: 2640879-07-6
M. Wt: 395.4 g/mol
InChI Key: ODWUBYLHCRIFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Morpholine-4-sulfonyl)-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione is a spirocyclic compound characterized by a 1-oxa-3,8-diazaspiro[4.5]decane core. Key structural features include:

  • 3-Position: A phenyl group, contributing aromaticity and hydrophobic interactions.

This compound’s structural framework is shared with several analogs reported in the literature, which vary in substituents at the 3- and 8-positions, leading to differences in pharmacological activity, solubility, and pharmacokinetics.

Properties

IUPAC Name

8-morpholin-4-ylsulfonyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c21-15-17(26-16(22)20(15)14-4-2-1-3-5-14)6-8-18(9-7-17)27(23,24)19-10-12-25-13-11-19/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWUBYLHCRIFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)O2)C3=CC=CC=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Structure–Activity Relationships (SAR): 8-Position: Electron-withdrawing groups (e.g., sulfonyl) improve metabolic stability but may reduce CNS penetration compared to amino or alkyl groups. 3-Position: Aromatic groups (e.g., phenyl) favor hydrophobic interactions, while polar chains (e.g., piperazinylpropyl) enhance solubility and target selectivity.
  • Synthetic Strategies : Microwave-assisted reactions () and reductive amination () are common for spirocyclic derivatives, though yields vary (20–58%) depending on substituent complexity .

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